Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane
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Overview
Description
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is an organometallic compound that contains both germanium and tin atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane typically involves the reaction of trimethylgermane with a stannylated alkene. One common method is the hydrogermylation of 2-methyl-1-(trimethylstannyl)prop-1-ene with trimethylgermane under the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: Reduction reactions can lead to the formation of germane and stannane derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and tin dioxide.
Reduction: Trimethylgermane and trimethylstannane.
Substitution: Various substituted germanium and tin compounds.
Scientific Research Applications
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify organic molecules, thereby altering their chemical properties.
Comparison with Similar Compounds
Similar Compounds
Trimethylgermane: Contains germanium but lacks the stannyl group.
Trimethylstannane: Contains tin but lacks the germanium component.
2-Methyl-1-(trimethylstannyl)prop-1-ene: Contains the stannyl group but lacks the germanium component.
Uniqueness
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
112166-57-1 |
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Molecular Formula |
C10H24GeSn |
Molecular Weight |
335.64 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1-trimethylstannylprop-1-enyl)germane |
InChI |
InChI=1S/C7H15Ge.3CH3.Sn/c1-7(2)6-8(3,4)5;;;;/h1-5H3;3*1H3; |
InChI Key |
LLGGSRNDEOYIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C([Ge](C)(C)C)[Sn](C)(C)C)C |
Origin of Product |
United States |
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